2-(3-Bromophenoxy)-N-isopropylacetamide
Overview
Description
2-(3-Bromophenoxy)-N-isopropylacetamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis
Research indicates that phenoxy ring-substituted isopropyl phenylcyanoacrylates, closely related to 2-(3-Bromophenoxy)-N-isopropylacetamide, have been synthesized and copolymerized with styrene. These acrylates show potential in the development of novel polymers with specific characteristics, such as different thermal decomposition patterns and specific structural properties (Whelpley et al., 2022).
Electrocatalysis and Sensor Development
A study on a ferrocene-derivative compound synthesized with a similar structure demonstrated its application in constructing modified-graphene paste electrodes. These electrodes show potential for the electro-oxidation of various compounds, indicating that similar bromophenoxy compounds could be used in sensor development and electrocatalysis applications (Tajik et al., 2014).
Antimicrobial Applications
In the field of antimicrobial research, derivatives of bromophenoxy compounds have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests that 2-(3-Bromophenoxy)-N-isopropylacetamide could potentially be modified for similar antimicrobial applications (Fuloria et al., 2014).
Interaction with Cytochrome P-450
Research into similar compounds, such as 2-allyl-2-isopropylacetamide, has shown interactions with cytochrome P-450 in liver microsomes. This suggests potential research applications in studying drug interactions and metabolic pathways (Sweeney & Rothwell, 1973).
Glutathione-Linked Metabolism
Studies have also explored the glutathione-linked metabolism of related compounds, indicating a potential area of research for 2-(3-Bromophenoxy)-N-isopropylacetamide in understanding its metabolic pathways and interactions (Edwards et al., 1978).
Catalytic Site Probing
The use of similar compounds as catalytic site-specific probes for cytochrome P-450 suggests another potential application area. Investigating how 2-(3-Bromophenoxy)-N-isopropylacetamide interacts with enzymes could provide insights into enzyme mechanisms and drug development (Smith, 1981).
properties
IUPAC Name |
2-(3-bromophenoxy)-N-propan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(2)13-11(14)7-15-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWIBILDRGLHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(propan-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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